molecular formula C7H11F2NO2 B13072383 (R)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid

(R)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid

Cat. No.: B13072383
M. Wt: 179.16 g/mol
InChI Key: ZQPVXXUOCLWIJM-RXMQYKEDSA-N
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Description

®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a series of reactions, including alkylation and subsequent oxidation.

Industrial Production Methods

Industrial production methods for ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for better control over reaction parameters and can lead to more efficient production.

    Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **®-4,4-Difluoropyrrolidin-2-yl)methanol
  • **®-4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Uniqueness

®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is unique due to the presence of both fluorine atoms and the propanoic acid group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)3-5(10-4-7)1-2-6(11)12/h5,10H,1-4H2,(H,11,12)/t5-/m1/s1

InChI Key

ZQPVXXUOCLWIJM-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](NCC1(F)F)CCC(=O)O

Canonical SMILES

C1C(NCC1(F)F)CCC(=O)O

Origin of Product

United States

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